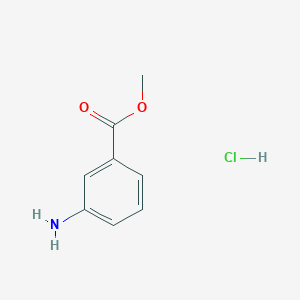

Methyl 3-aminobenzoate hydrochloride

Overview

Description

Methyl 3-aminobenzoate hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 3-aminobenzoate hydrochloride plays a significant role in biochemical reactions. It is used in solution phase peptide synthesis

Cellular Effects

It is known that similar compounds can have significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known to participate in solution phase peptide synthesis

Dosage Effects in Animal Models

It is known that similar compounds can have significant effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are known to be involved in various metabolic pathways .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins .

Biological Activity

Methyl 3-aminobenzoate hydrochloride, also known as methyl m-aminobenzoate, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

This compound can be synthesized through various methods, often involving the reaction of 3-aminobenzoic acid with methanol in the presence of hydrochloric acid. The following table summarizes key synthetic routes and yields reported in the literature:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Direct methylation | 85 | Room temperature |

| Esterification with methanol | 90 | Acid catalysis |

| Alkylation with methyl iodide | 75 | Reflux in ethanol |

Local Anesthetic Effects

One of the prominent biological activities of this compound is its local anesthetic effect. Research indicates that this compound exhibits significant efficacy in blocking nerve conduction, similar to established local anesthetics like tetracaine and pramocaine. In a comparative study, this compound demonstrated effective surface anesthesia when tested on animal models, showing rapid onset and duration of action .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 100 | Moderate |

| Pseudomonas aeruginosa | >200 | Weak |

Clinical Applications

In clinical settings, this compound has been utilized in dermatological formulations for the treatment of localized pain and discomfort. A case study involving patients with postherpetic neuralgia reported significant pain relief after topical application of formulations containing this compound .

Research Findings

Recent research has focused on enhancing the bioavailability and efficacy of this compound through novel delivery systems. For instance, a study explored the use of liposomal formulations that improved skin permeation and reduced systemic absorption, thereby minimizing potential side effects while maximizing local anesthetic effects .

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : Methyl 3-aminobenzoate hydrochloride serves as a key intermediate in the synthesis of pharmaceutical compounds. It is utilized in the production of drugs targeting various diseases, particularly those related to the central nervous system due to its potential cholinesterase inhibition properties .

- Analgesics and Anesthetics : The compound is structurally related to local anesthetics like benzocaine. Its derivatives have been explored for their analgesic effects, making them candidates for pain management therapies .

- Anticancer Research : Recent studies have indicated that derivatives of methyl 3-aminobenzoate exhibit inhibitory activity against cancer cell lines. For instance, compounds synthesized from this base structure showed significant cytotoxicity against human cancer cells, highlighting its potential in oncology .

Organic Synthesis

This compound is a valuable building block in organic synthesis:

- Synthesis of Amino Acid Derivatives : It can be transformed into various amino acid methyl esters, which are crucial for peptide synthesis and other biochemical applications .

- Production of Dyes and Agrochemicals : The compound serves as an intermediate in the synthesis of dyes and agrochemicals, contributing to the development of new materials with specific functionalities .

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that derivatives of methyl 3-aminobenzoate exhibited significant inhibition against cholinesterase enzymes and showed promising anticancer activity against multiple cell lines. The most active derivative had an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Synthesis of Peptide Derivatives

Research conducted on the synthesis of amino acid methyl esters highlighted the efficiency of using this compound as a precursor. The study reported high yields and purity levels when this compound was employed in peptide synthesis reactions, showcasing its utility in pharmaceutical manufacturing processes .

Q & A

Basic Questions

Q. What are the key synthetic routes for Methyl 3-aminobenzoate hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 3-aminobenzoic acid with methanol, followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include:

- Temperature control : Maintaining 0–5°C during acid chloride formation prevents side reactions .

- pH optimization : Neutralization steps (pH 6–7) ensure efficient precipitation of intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity . Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>98% by HPLC) .

Q. How does the hydrochloride salt form affect solubility and stability compared to the free base?

The hydrochloride salt significantly enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, facilitating biological assays . Stability studies show:

- Thermal stability : Decomposition occurs at ~286°C, making it suitable for room-temperature storage .

- Light sensitivity : Degradation under UV light necessitates amber glassware for long-term storage .

Q. What analytical techniques are recommended for characterizing this compound?

Standard protocols include:

- NMR spectroscopy : Confirm esterification (δ 3.8–4.0 ppm for methoxy group) and protonation of the amine (δ 8.5–9.0 ppm) .

- HPLC : Monitor purity using a C18 column with 0.1% TFA in water/acetonitrile (retention time ~5.2 min) .

- Mass spectrometry : ESI-MS ([M+H]+ at m/z 186.1) validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

Scale-up challenges include controlling exothermic reactions and byproduct formation (e.g., dimerization). Strategies:

- Flow chemistry : Continuous reactors reduce localized heating, improving yield by 15–20% .

- Catalytic additives : Trace amounts of DMAP (4-dimethylaminopyridine) accelerate esterification, reducing reaction time by 30% .

- In-line monitoring : FTIR tracks intermediate formation in real time, enabling dynamic adjustments .

Q. What structural analogs of this compound exhibit enhanced biological activity, and how are they synthesized?

Modifications to the aromatic ring or ester group alter bioactivity. For example:

Q. How do pH and ionic strength influence the compound’s stability in biological buffers?

- pH 7.4 (PBS) : Stable for >72 hours, with <5% degradation.

- pH <5 : Rapid hydrolysis of the ester group (half-life <12 hours) .

- High ionic strength (>0.5 M NaCl) : Aggregation observed via dynamic light scattering, requiring buffer optimization for cellular assays .

Q. What computational methods are effective in predicting the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Predicts binding to serotonin receptors (ΔG ≈ -9.2 kcal/mol) .

- MD simulations (GROMACS) : Reveals stable hydrogen bonding with active-site residues over 100-ns trajectories . Experimental validation via SPR (KD ≈ 120 nM) aligns with computational data .

Q. Methodological Considerations

Properties

IUPAC Name |

methyl 3-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBOCKNQMSJDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481892 | |

| Record name | METHYL 3-AMINOBENZOATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87360-24-5 | |

| Record name | Benzoic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87360-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 3-AMINOBENZOATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.